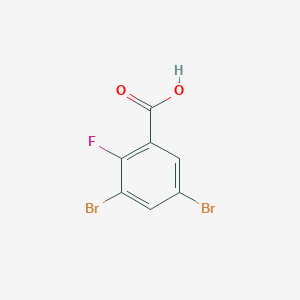

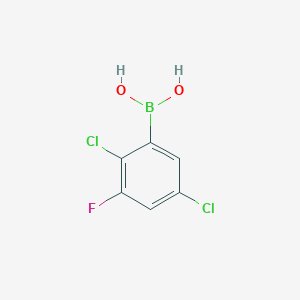

2,5-Dichloro-3-fluorophenylboronic acid

Descripción general

Descripción

2,5-Dichloro-3-fluorophenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into the properties and synthesis of related boronic acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of boronic acid derivatives is a topic of interest in the field of organic chemistry. For instance, the preparation of a phenylboronic acid derivative for improving gas chromatographic properties is mentioned . Additionally, a regioselective metal–iodine exchange (MIE) method has been used to synthesize diiodophenylboronic acid derivatives, which suggests that similar methods could potentially be applied to synthesize this compound .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can exhibit diverse solid-state structures, as demonstrated by X-ray analyses of functionalized 2-formylphenylboronic acids . These structures range from planar open forms to cyclic oxaborole derivatives. The presence of substituents such as fluorine can influence the properties and tautomeric equilibria of these compounds .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki reaction. For example, a Suzuki reaction was used to synthesize disubstituted fluoropyridines from a pyridylboronic acid derivative . This indicates that this compound could also be used in similar coupling reactions to create a diverse array of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by the presence of substituents. For instance, the pKa values, tautomeric equilibria, and the influence of fluorine substituents on the properties of fluoro-substituted formylphenylboronic acids have been investigated . Additionally, vibrational spectroscopy studies, such as FT-Raman and FT-IR, along with NMR studies, have been conducted to analyze the structure and properties of 2-fluorophenylboronic acid . These studies provide a foundation for understanding the properties of this compound, as the presence of halogen substituents can significantly affect the compound's behavior.

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

The synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions is a significant application area for 2,5-dichloro-3-fluorophenylboronic acid and related compounds. This method facilitates the creation of thiophene derivatives with varying substituents, demonstrating the influence of different substituents on the electronic properties and potential pharmacological applications of the products. Specifically, compounds synthesized using arylboronic acids, including those with chloro and fluoro substituents, have shown promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, highlighting their potential in medicinal chemistry (Ikram et al., 2015).

Analytical and Material Science Applications

In material science and analytical chemistry, phenylboronic acids, including fluorophenylboronic acid derivatives, are utilized for their binding properties to saccharides and other diols. This is evident in the development of sensors for saccharide recognition, where the structure-function relationship of phenyl boronic acid-grafted polymers and their interaction with saccharides has been studied. For instance, the modulation of optical properties of polyethylene glycol-wrapped single-walled carbon nanotubes by phenyl boronic acids illustrates the application of these compounds in creating sensitive and selective sensors for biological and environmental monitoring (Mu et al., 2012).

Antimicrobial and Antifungal Research

The investigation of phenylboronic acid derivatives, including those with fluorophenyl groups, for their antimicrobial and antifungal properties is another area of active research. These compounds have been shown to exhibit significant activity against various bacterial and fungal strains, contributing to the development of new antimicrobial agents. For example, studies on formylphenylboronic acids and their ability to undergo tautomeric rearrangements have provided insights into their potential as antifungal agents, with some derivatives showing promising activity against a range of fungal strains (Borys et al., 2019).

Educational Applications

Lastly, the use of phenylboronic acids, including fluorophenylboronic acids, in educational settings to teach advanced synthetic techniques and analytical methods to undergraduate students is noteworthy. Experiments designed to introduce students to high-throughput experimentation (HTE) techniques using palladium-catalyzed Suzuki–Miyaura cross-coupling reactions serve as practical examples of how these compounds can be used to reinforce fundamental concepts in organic, inorganic, and organometallic chemistry (Lee et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,5-Dichloro-3-fluorophenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for its role in SM coupling reactions.

Result of Action

The action of this compound in SM coupling reactions results in the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of various organic compounds . The compound’s action thus has significant implications in organic chemistry and related fields.

Action Environment

The action of this compound is influenced by various environmental factors. The success of the SM coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign , suggesting it may have minimal environmental impact.

Propiedades

IUPAC Name |

(2,5-dichloro-3-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZUOKRWNZSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401246247 | |

| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401246247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121511-41-7 | |

| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401246247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.